Application Summary: Methaqualone-D7 is used in the field of forensic medicine for the determination of Methaqualone and its analogs in biological material .
Methods of Application: An ultra-high-performance liquid chromatography–triple quadrupole–tandem mass spectrometry (UHPLC-QqQ-MS/MS) method was developed to simultaneously determine nine compounds from the methaqualone group. Biological specimens were prepared using liquid–liquid extraction (LLE) with the use of ethyl acetate at a pH 9. The quantification of those xenobiotics was performed in blood in multiple reaction monitoring (MRM) mode. Methaqualone-d7 served as an internal standard .
Results or Outcomes: The developed method allowed for the chromatographic separation of all nine compounds from the methaqualone group tested, with satisfactory validation parameters. Moreover, the fragmentation mass spectra presented may contribute to the ability to detect these compounds in routine toxicological analysis .
Application Summary: During that time, millions of doses were prescribed to patients and an untold number of pills were taken by recreational users .
Methods of Application: After discovery, methaqualone was quickly adopted in Europe and Japan, but it would not reach the American marketplace until 1965. In that year, William H. Rorer Company, the most successful of several methaqualone producers, introduced methaqualone with the tradename Quaalude .
Methaqualone-D7 is a deuterated form of methaqualone, a sedative-hypnotic compound that was historically used for the treatment of insomnia and as a central nervous system depressant. Methaqualone itself is a member of the quinazolinone class, known for its hypnotic and anxiolytic properties. The deuterated variant, Methaqualone-D7, is primarily utilized in research and forensic applications as a certified reference material for quantifying methaqualone levels in biological samples like urine and plasma through techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Methaqualone acts primarily as a positive allosteric modulator at GABA-A receptors, similar to benzodiazepines but with distinct binding characteristics. Its mechanism includes:
The synthesis of Methaqualone-D7 involves the following general steps:
Methaqualone-D7 serves several key applications:
Studies investigating the interactions of Methaqualone-D7 with biological systems focus on:
Methaqualone shares similarities with several other compounds known for their sedative-hypnotic effects. Below is a comparison highlighting its uniqueness:
Compound | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Methaqualone | Quinazolinones | GABA-A receptor modulation | Mixed agonist/antagonist activity |
Diazepam | Benzodiazepines | Positive allosteric modulation at GABA-A receptors | More selective binding sites |
Phenobarbital | Barbiturates | GABA-A receptor potentiation | Stronger CNS depressant effects |
Zolpidem | Non-benzodiazepines | Selective binding to GABA-A receptors | Rapid onset with shorter duration |
Glutethimide | Barbiturate analogs | GABA-A receptor modulation | Less commonly used due to lower safety profile |
Methaqualone's unique profile as a mixed modulator at GABA-A receptors differentiates it from traditional benzodiazepines and barbiturates, contributing to its historical significance and ongoing interest in pharmacological research .
Acute Toxic